(3-Hydroxypropyl)(imino)(methyl)-l6-sulfanone

Description

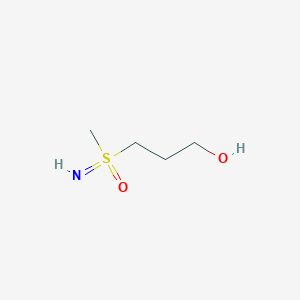

Structure

3D Structure

Properties

IUPAC Name |

3-(methylsulfonimidoyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-8(5,7)4-2-3-6/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYHWBZATUVGMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798331-38-0 | |

| Record name | 3-(S-methylsulfonimidoyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypropyl)(imino)(methyl)-l6-sulfanone typically involves the reaction of 3-hydroxypropylamine with methyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypropyl)(imino)(methyl)-l6-sulfanone undergoes various types of chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The imino group can be reduced to form an amine.

Substitution: The sulfanone group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

Oxidation: The major product formed is the corresponding ketone or aldehyde.

Reduction: The major product formed is the corresponding amine.

Substitution: The major products formed are the substituted sulfanone derivatives.

Scientific Research Applications

(3-Hydroxypropyl)(imino)(methyl)-l6-sulfanone has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3-Hydroxypropyl)(imino)(methyl)-l6-sulfanone involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic or electrophilic reactions. The sulfanone group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparative Analysis with Analogous Sulfanones

Structural and Substituent Variations

The substituents on the sulfur atom significantly influence the physicochemical and biological properties of λ⁶-sulfanones. Key analogues include:

*Estimated based on structural similarity.

Key Observations:

- Hydrophilicity : The 3-hydroxypropyl group in the target compound likely increases hydrophilicity compared to alkyl (e.g., tert-butyl) or aryl (e.g., 3-fluorophenyl) derivatives, enhancing solubility in polar solvents .

- Steric Effects : tert-Butyl derivatives exhibit significant steric hindrance, which may reduce reactivity in catalytic applications compared to the less bulky hydroxypropyl group .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase electrophilicity at the sulfur center, whereas the hydroxypropyl group may moderate this effect through inductive donation.

Biological Activity

(3-Hydroxypropyl)(imino)(methyl)-l6-sulfanone is a compound of interest due to its potential biological activities. Preliminary studies suggest it may exhibit notable effects, although detailed research findings remain limited. This article aims to compile existing knowledge on the biological activity of this compound, including data tables and relevant case studies.

The chemical structure of this compound includes functional groups that may contribute to its biological activity. The presence of hydroxyl and imino groups suggests potential interactions with biological macromolecules.

Biological Activity Overview

Preliminary studies indicate that this compound may possess various biological activities, including:

- Antimicrobial Activity : Initial assessments suggest that the compound could inhibit the growth of certain bacterial strains.

- Anticancer Potential : There are indications that it may affect cancer cell viability, although specific mechanisms remain to be elucidated.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduction in viability of cancer cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Study 1: Antimicrobial Effects

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Research focusing on the anticancer effects revealed that this compound could induce apoptosis in certain cancer cell lines. The study highlighted the compound's ability to disrupt cellular processes critical for cancer cell survival.

While specific mechanisms remain under investigation, potential pathways through which this compound may exert its biological effects include:

- Inhibition of Enzymatic Activity : The compound may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.

- Disruption of Cell Signaling : It could interfere with signaling pathways critical for cell growth and division, particularly in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-hydroxypropyl)(imino)(methyl)-l6-sulfanone, and how can purity be ensured?

- Methodology : Begin with nucleophilic substitution reactions using precursors like methyl sulfonyl chlorides and hydroxypropyl amines. Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (e.g., solvent polarity, temperature) to minimize side products. Purify via recrystallization or reverse-phase HPLC, referencing protocols for structurally similar sulfonamides . Validate purity using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, ensuring <2% impurities .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- Spectroscopy : Use IR to confirm functional groups (e.g., S=O stretching ~1350 cm⁻¹, N-H bending ~1600 cm⁻¹). UV-Vis can assess conjugation effects. ¹H NMR should resolve imino (δ 8–9 ppm) and hydroxypropyl (δ 1.5–3.5 ppm) protons .

- Crystallography : Employ single-crystal X-ray diffraction (SHELX suite) to resolve stereochemistry. Refinement parameters (R-factor < 0.05) and thermal ellipsoid analysis ensure structural accuracy .

Q. How should researchers evaluate the compound’s stability under varying experimental conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Solvent Stability : Test solubility and degradation in polar (DMSO, water) vs. non-polar solvents (hexane) via HPLC over 72 hours .

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis or oxidation, referencing safety protocols for sulfone analogs .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the compound’s electronic properties and reactivity?

- Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange corrections to calculate molecular orbitals, ionization potentials, and electron affinities . Use basis sets (6-311++G**) for sulfur and oxygen atoms. Compare computed vibrational spectra (IR) with experimental data to validate models .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction pathways)?

- Methodology :

- Data Triangulation : Cross-validate DFT results with X-ray crystallography (bond lengths) and kinetic isotope effects (reaction mechanisms) .

- Error Analysis : Assess basis set superposition errors (BSSE) in DFT or experimental artifacts (e.g., crystal packing effects) .

- Advanced Modeling : Employ coupled-cluster (CCSD(T)) for critical interactions if B3LYP discrepancies exceed 5% .

Q. How can researchers mechanistically probe the compound’s reactivity in catalytic or biological systems?

- Methodology :

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., thiols) under pseudo-first-order conditions.

- Isotopic Labeling : Introduce ¹⁸O or deuterium to track bond cleavage sites .

- Computational Transition States : Locate saddle points (Nudged Elastic Band method) to map reaction coordinates and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.